molecular formula C25H26N2O5S B2374680 3,5-dimethoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 1005300-23-1

3,5-dimethoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No.: B2374680
CAS No.: 1005300-23-1
M. Wt: 466.55
InChI Key: JJACTRIRZYDWCB-UHFFFAOYSA-N
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Description

3,5-dimethoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a complex organic compound that features a benzamide core substituted with dimethoxy groups and a tosylated tetrahydroquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

    Formation of the Tetrahydroquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring.

    Tosylation: The tetrahydroquinoline intermediate is then tosylated using tosyl chloride (TsCl) in the presence of a base such as pyridine, resulting in the tosylated tetrahydroquinoline.

    Coupling with Benzamide: The final step involves coupling the tosylated tetrahydroquinoline with 3,5-dimethoxybenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide derivative.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can be employed to reduce specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, sodium borohydride (NaBH4) in methanol.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF), potassium carbonate (K2CO3) in acetone.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

3,5-dimethoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has several applications in scientific research:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders and cancer.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.

    Biological Studies: The compound’s biological activity can be explored to understand its effects on various biological pathways and its potential as a therapeutic agent.

    Industrial Applications: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and influencing various cellular pathways. For example, it could inhibit or activate certain enzymes involved in signal transduction, leading to changes in cell behavior.

Comparison with Similar Compounds

Similar Compounds

    3,5-dimethoxybenzamide: Lacks the tetrahydroquinoline moiety, making it less complex and potentially less active in certain biological contexts.

    N-tosyl-1,2,3,4-tetrahydroquinoline: Lacks the benzamide core, which may reduce its versatility in synthetic applications.

    6-tosyl-1,2,3,4-tetrahydroquinoline: Similar structure but without the dimethoxybenzamide substitution, affecting its chemical reactivity and biological activity.

Uniqueness

3,5-dimethoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

3,5-Dimethoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a benzamide core with dimethoxy substitutions and a tosylated tetrahydroquinoline moiety. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and related fields.

Chemical Structure and Properties

The molecular formula of this compound is C25_{25}H26_{26}N2_2O5_5S, with a molecular weight of approximately 466.6 g/mol. The compound's structure can be represented as follows:

PropertyValue
Molecular FormulaC25_{25}H26_{26}N2_2O5_5S
Molecular Weight466.6 g/mol
CAS Number1005300-23-1

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the Tetrahydroquinoline Core : Achieved through the Pictet-Spengler reaction.
  • Tosylation : The intermediate is tosylated using tosyl chloride (TsCl).
  • Coupling with Benzamide : The final product is formed by coupling the tosylated intermediate with 3,5-dimethoxybenzoyl chloride in the presence of a base like triethylamine .

The biological activity of this compound may involve interactions with specific molecular targets within cells. It potentially modulates enzyme or receptor activities that influence various cellular pathways. For instance, it might inhibit or activate enzymes involved in signal transduction processes.

Study on Tetrahydroquinoline Derivatives

A study investigated a series of tetrahydroquinoline derivatives for their anticancer activities. Compounds showed promising results against human lung cancer cell lines (A549, HCC827). The lead compound demonstrated an IC50_{50} value in the low micromolar range .

Insecticidal Activity

While not directly studied for insecticidal properties, similar compounds have been evaluated for larvicidal activity against Aedes aegypti. These studies highlight the importance of specific substituents in enhancing biological activity .

Summary of Biological Activities

Activity TypeFindings/Notes
AnticancerLow micromolar inhibition in cancer cell lines
InsecticidalPotential based on structural analogs
MechanismInteraction with cellular enzymes/receptors

Properties

IUPAC Name

3,5-dimethoxy-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O5S/c1-17-6-9-23(10-7-17)33(29,30)27-12-4-5-18-13-20(8-11-24(18)27)26-25(28)19-14-21(31-2)16-22(15-19)32-3/h6-11,13-16H,4-5,12H2,1-3H3,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJACTRIRZYDWCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NC(=O)C4=CC(=CC(=C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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